molecular formula C18H17ClN4O B2636783 2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034424-14-9

2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2636783
CAS No.: 2034424-14-9
M. Wt: 340.81
InChI Key: NAGMWYUALUZEJU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

A study by Arafat et al. (2022) presents the synthesis of novel bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives that incorporate the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety. These compounds were synthesized through interactions with various reagents, showcasing the versatility of the chemical structure in the synthesis of complex molecules with potential applications in materials science and pharmaceuticals (Arafat et al., 2022).

Molecular Structure Analysis

Narayana et al. (2016) discussed the crystal structures of two C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Their study highlights the importance of hydrogen bonding in determining the molecular arrangement and stability, essential for understanding the chemical behavior and potential applications in crystal engineering and drug design (Narayana et al., 2016).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, investigating their self-assembly process influenced by hydrogen bonding and their significant antioxidant activity. This research demonstrates the compound's potential in developing new antioxidant agents and its implications in coordination chemistry for creating metal-organic frameworks (Chkirate et al., 2019).

Photochemical and Thermochemical Properties

Mary et al. (2020) explored bioactive benzothiazolinone acetamide analogs, including their spectroscopic properties, ligand-protein interactions, and potential in photovoltaic efficiency modeling. Their findings suggest these compounds could serve as photosensitizers in dye-sensitized solar cells, indicating their relevance in renewable energy research (Mary et al., 2020).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) reported the synthesis of novel 1,3-oxazole clubbed pyridyl-pyrazolines with anticancer and antimicrobial activities. Their molecular docking studies provide insights into overcoming microbial resistance, highlighting the compound's potential in medical chemistry for developing new therapeutic agents (Katariya et al., 2021).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-23-12-15(11-22-23)18-14(3-2-8-20-18)10-21-17(24)9-13-4-6-16(19)7-5-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGMWYUALUZEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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